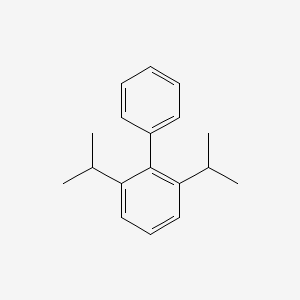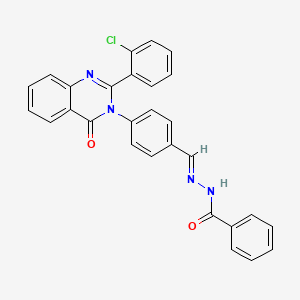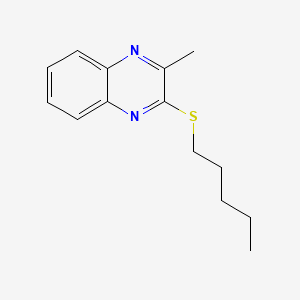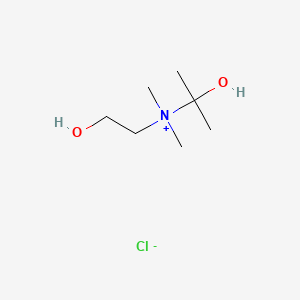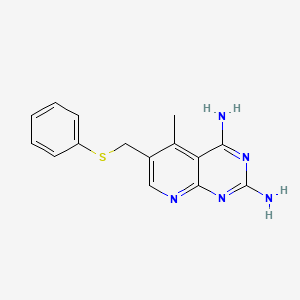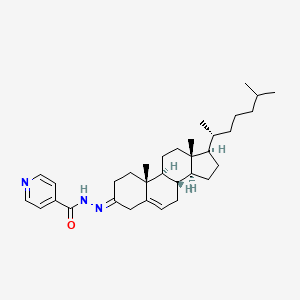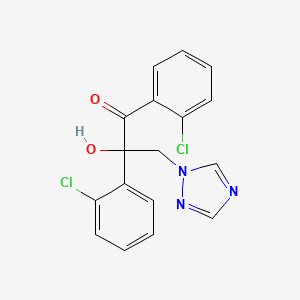![molecular formula C33H51Cl2NO B12686355 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 85940-46-1](/img/structure/B12686355.png)
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound with a unique structure that combines a cyclohexylphenolate moiety with a dichlorophenylmethyl-dodecyl-dimethylazanium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium typically involves multiple steps, including the preparation of the cyclohexylphenolate and the dichlorophenylmethyl-dodecyl-dimethylazanium components. The cyclohexylphenolate can be synthesized through nucleophilic aromatic substitution reactions, where a cyclohexyl group is introduced to a phenol derivative under basic conditions . The dichlorophenylmethyl-dodecyl-dimethylazanium component can be prepared through a series of alkylation and chlorination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane components to alter cellular functions .
類似化合物との比較
Similar Compounds
Similar compounds include other cyclohexylphenolate derivatives and dichlorophenylmethyl-dodecyl-dimethylazanium analogs. Examples include:
- Cyclohexylphenol
- Dichlorophenylmethyl-dodecyl-dimethylammonium
Uniqueness
What sets 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and interactions.
特性
CAS番号 |
85940-46-1 |
|---|---|
分子式 |
C33H51Cl2NO |
分子量 |
548.7 g/mol |
IUPAC名 |
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N.C12H16O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h13-15,17-18H,4-12,16,19H2,1-3H3;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1 |
InChIキー |
HZSWJLBJXNROAR-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.C1CCC(CC1)C2=CC=CC=C2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



